molecular formula C8H10BNO3 B6337960 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid CAS No. 1643572-83-1

7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid

Cat. No.: B6337960
CAS No.: 1643572-83-1
M. Wt: 178.98 g/mol
InChI Key: VAVDIGFMDLOCHV-UHFFFAOYSA-N
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Description

7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid: is a heterocyclic compound that features a pyrano-pyridine core structure with a boronic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid typically involves multi-step reactions starting from readily available precursorsFor example, a typical synthetic route might involve the reaction of a pyridine derivative with a boronic acid reagent under conditions that promote the formation of the desired heterocyclic structure .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions: 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Boronic esters or boronic acids.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various aryl or vinyl-substituted pyrano-pyridine derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid is used as a building block for the construction of more complex molecules. Its boronic acid group makes it particularly useful in cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of pharmaceuticals and other organic compounds .

Biology and Medicine: Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents .

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and as a catalyst in various chemical processes. Its ability to form stable complexes with metals makes it useful in catalysis and material science .

Mechanism of Action

The mechanism of action of 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity.

Comparison with Similar Compounds

Uniqueness: 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid is unique due to the combination of its pyrano-pyridine core and boronic acid functional group

Properties

IUPAC Name

7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-ylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO3/c11-9(12)7-3-6-5-13-2-1-8(6)10-4-7/h3-4,11-12H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVDIGFMDLOCHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(CCOC2)N=C1)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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